molecular formula C25H54O4Si2 B12820405 Methyl 11,12-bis((trimethylsilyl)oxy)octadecanoate

Methyl 11,12-bis((trimethylsilyl)oxy)octadecanoate

Cat. No.: B12820405
M. Wt: 474.9 g/mol
InChI Key: CZKPMAXUIYTWEO-UHFFFAOYSA-N
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Description

Methyl 11,12-bis((trimethylsilyl)oxy)octadecanoate is a chemical compound characterized by the presence of trimethylsilyl groups attached to an octadecanoate backbone. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11,12-bis((trimethylsilyl)oxy)octadecanoate typically involves the esterification of octadecanoic acid derivatives with trimethylsilyl-protected alcohols. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial-scale distillation or chromatography equipment to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 11,12-bis((trimethylsilyl)oxy)octadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methyl 11,12-bis((trimethylsilyl)oxy)octadecanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 11,12-bis((trimethylsilyl)oxy)octadecanoate involves its ability to interact with various molecular targets through its trimethylsilyl groups. These groups can form stable complexes with other molecules, thereby altering their chemical properties and reactivity. The compound can also act as a protecting group, preventing unwanted reactions during chemical synthesis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 12,13-bis((trimethylsilyl)oxy)octadecanoate
  • Methyl 2-((trimethylsilyl)oxy)octadecanoate
  • Octadecanoic acid, 9,10,18-tris((trimethylsilyl)oxy)-, methyl ester

Uniqueness

Methyl 11,12-bis((trimethylsilyl)oxy)octadecanoate is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other similar compounds. The position of the trimethylsilyl groups on the octadecanoate backbone allows for specific interactions and applications that are not possible with other derivatives .

Properties

Molecular Formula

C25H54O4Si2

Molecular Weight

474.9 g/mol

IUPAC Name

methyl 11,12-bis(trimethylsilyloxy)octadecanoate

InChI

InChI=1S/C25H54O4Si2/c1-9-10-11-17-20-23(28-30(3,4)5)24(29-31(6,7)8)21-18-15-13-12-14-16-19-22-25(26)27-2/h23-24H,9-22H2,1-8H3

InChI Key

CZKPMAXUIYTWEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(CCCCCCCCCC(=O)OC)O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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